(1,4-Phenylenedimethylidyne)tetrakisphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Phenylenedimethylidyne)tetrakisphosphonic acid is a chemical compound with the molecular formula C8H14O12P4 and a molecular weight of 426.08 g/mol It is known for its unique structure, which includes a phenylene group bonded to four phosphonic acid groups through methylene bridges
Preparation Methods
The synthesis of (1,4-Phenylenedimethylidyne)tetrakisphosphonic acid typically involves the reaction of 1,4-phenylenedimethylidyne with phosphonic acid derivatives under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine. Industrial production methods may involve scaling up these reactions in large reactors with precise temperature and pressure controls to ensure high yield and purity.
Chemical Reactions Analysis
(1,4-Phenylenedimethylidyne)tetrakisphosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phosphonic acid derivatives.
Scientific Research Applications
(1,4-Phenylenedimethylidyne)tetrakisphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic properties.
Biology: The compound is investigated for its potential as a chelating agent in biological systems, where it can bind to metal ions and affect various biochemical processes.
Medicine: Research is ongoing to explore its use in drug delivery systems, where its ability to form stable complexes with metal ions can be utilized to transport therapeutic agents to specific targets in the body.
Mechanism of Action
The mechanism of action of (1,4-Phenylenedimethylidyne)tetrakisphosphonic acid involves its ability to chelate metal ions. By binding to metal ions, the compound can influence various molecular targets and pathways. For example, in biological systems, it can inhibit the activity of metalloenzymes by sequestering the metal ions required for their catalytic function. This chelation mechanism is also utilized in industrial applications, where the compound forms protective layers on metal surfaces to prevent corrosion .
Comparison with Similar Compounds
(1,4-Phenylenedimethylidyne)tetrakisphosphonic acid can be compared to other phosphonic acid derivatives, such as:
Ethylenediaminetetra(methylenephosphonic acid): Similar in its ability to chelate metal ions but differs in its structural framework.
Nitrilotris(methylenephosphonic acid): Another chelating agent with a different central scaffold but similar functional groups.
1-Hydroxyethane-1,1-diphosphonic acid: Known for its use in preventing scale formation in water systems, it shares the phosphonic acid groups but has a simpler structure.
These comparisons highlight the unique structure of this compound, which provides distinct properties and applications in various fields.
Properties
Molecular Formula |
C8H14O12P4 |
---|---|
Molecular Weight |
426.08 g/mol |
IUPAC Name |
[[4-(diphosphonomethyl)phenyl]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C8H14O12P4/c9-21(10,11)7(22(12,13)14)5-1-2-6(4-3-5)8(23(15,16)17)24(18,19)20/h1-4,7-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20) |
InChI Key |
IVIVPEVEOQYMDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(P(=O)(O)O)P(=O)(O)O)C(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.